2-(Adamantan-1-YL)-N,N'-bis(4-aminobenzenesulfonyl)propanediamide
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Overview
Description
2-(Adamantan-1-YL)-N,N’-bis(4-aminobenzenesulfonyl)propanediamide is a complex organic compound that features an adamantane core and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N,N’-bis(4-aminobenzenesulfonyl)propanediamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through catalytic hydrogenation of dicyclopentadiene.
Sulfonylation: The adamantane core is then functionalized with sulfonyl chloride in the presence of a base to form the sulfonamide groups.
Amidation: The final step involves the reaction of the sulfonylated adamantane with 4-aminobenzenesulfonyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane core or the sulfonamide groups.
Reduction: Reduction reactions could target the sulfonamide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions vary but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, compounds with sulfonamide groups are often explored for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinal chemistry might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for 2-(Adamantan-1-YL)-N,N’-bis(4-aminobenzenesulfonyl)propanediamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-YL)-N,N’-bis(4-aminobenzenesulfonyl)ethanediamide
- 2-(Adamantan-1-YL)-N,N’-bis(4-aminobenzenesulfonyl)butanediamide
Uniqueness
The uniqueness of 2-(Adamantan-1-YL)-N,N’-bis(4-aminobenzenesulfonyl)propanediamide lies in its specific structure, which combines the rigidity of the adamantane core with the reactivity of the sulfonamide groups
Properties
IUPAC Name |
2-(1-adamantyl)-N,N'-bis[(4-aminophenyl)sulfonyl]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S2/c26-18-1-5-20(6-2-18)36(32,33)28-23(30)22(25-12-15-9-16(13-25)11-17(10-15)14-25)24(31)29-37(34,35)21-7-3-19(27)4-8-21/h1-8,15-17,22H,9-14,26-27H2,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISALDUTGOXRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NS(=O)(=O)C4=CC=C(C=C4)N)C(=O)NS(=O)(=O)C5=CC=C(C=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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